NPEC-caged-LY 379268
Description
Properties
Molecular Formula |
C16H16N2O9 |
|---|---|
Molecular Weight |
380.31 |
SMILES |
CC(O/C(O)=N/[C@@]1(C(O)=O)CO[C@@]2([H])[C@@](C(O)=O)([H])[C@]21[H])([H])C3=CC=CC=C3N(=O)=O |
Synonyms |
(N)-1-(2-Nitrophenyl)ethylcarboxy-(1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
Origin of Product |
United States |
Characterization of Npec Caged Ly 379268 As a Research Probe
Photochemistry and Uncaging Dynamics of NPEC-caged-LY 379268
The utility of this compound as a research tool is fundamentally dependent on its photochemical properties and the dynamics of the uncaging process. These characteristics determine the efficiency and speed with which the active ligand can be released to interact with its target receptors.
Mechanism of Photolysis and Ligand Release
The release of LY 379268 from its caged form is initiated by the absorption of a photon by the NPEC group. vulcanchem.com The core of this process lies in the photochemistry of the 2-nitrophenyl moiety within the NPEC cage. vulcanchem.com Upon absorbing light energy, typically in the near-UV spectrum, the nitrophenyl group becomes excited. vulcanchem.com This excitation triggers a series of intramolecular rearrangements, leading to the cleavage of the carbamate (B1207046) bond that links the NPEC group to the amine of LY 379268. vulcanchem.com This bond cleavage liberates the active LY 379268 molecule, which is then free to diffuse and bind to its target mGluR2/3 receptors. vulcanchem.com The byproducts of this photolysis reaction are generally considered to be biologically inert. The stability of the NPEC cage to hydrolysis, unlike some other caging groups, ensures that the active ligand is not prematurely released. news-medical.net
Kinetic Analysis of Uncaging
The speed at which the active ligand is released following a pulse of light is a critical parameter for studying the kinetics of receptor activation and downstream signaling events. For NPEC-caged compounds, the release of the active molecule after light absorption occurs through a series of 'dark' reaction steps. news-medical.net Research on various NPEC-caged neurotransmitters has established that the rate of ligand release at physiological pH (7.4) is in the range of 10-20 s⁻¹. news-medical.net While this is slower than some other caging technologies, it is sufficiently rapid for investigating the activation of G-protein coupled receptors like mGluRs, whose signaling cascades operate on a timescale of milliseconds to seconds. nih.govresearchgate.net The rate of these dark reactions is also noted to be inversely proportional to pH. news-medical.net
Optical Parameters for Controlled Activation
| Parameter | Value | Description |
| Molar Extinction Coefficient (ε) | ~660 M⁻¹cm⁻¹ at 347 nm | A measure of how strongly the compound absorbs light at a specific wavelength. |
| Quantum Yield (φ) | ~0.64 | The efficiency of converting absorbed light into a chemical reaction (uncaging). |
| Recommended Light Source | Near-UV light (e.g., 361 nm Hg line or near-UV LEDs) | The spectral range required to initiate photolysis of the NPEC caging group. news-medical.net |
| Note: The values for the Molar Extinction Coefficient and Quantum Yield are based on published data for other NPEC-caged compounds and are presumed to be similar for this compound due to the identical photolabile moiety. |
Advantages of NPEC-caging for LY 379268
The use of NPEC-caging technology for LY 379268 offers significant advantages for neuropharmacological research, primarily by enabling a level of experimental control that is unattainable with conventional drug application methods.
Temporal Precision in Receptor Modulation
A key benefit of using this compound is the ability to control the activation of mGluR2/3 with high temporal precision. vulcanchem.com By delivering a brief pulse of light, researchers can generate a rapid and transient increase in the concentration of the active agonist at a specific time point. This is particularly valuable for studying the immediate cellular and synaptic responses to receptor stimulation. vulcanchem.com For instance, in electrophysiological experiments, the precise timing of light-induced receptor activation allows for the direct correlation of mGluR2/3 activity with changes in neuronal firing, synaptic transmission, and plasticity. vulcanchem.com This temporal control helps to establish clear causal relationships between receptor activation and subsequent physiological events. vulcanchem.com
Spatial Resolution in Target Activation
In addition to temporal control, this compound provides a high degree of spatial resolution in receptor activation. vulcanchem.com Traditional methods of drug application, such as bath application, result in the widespread and non-specific activation of receptors throughout a tissue preparation. In contrast, by focusing a beam of light onto a specific area, researchers can photorelease LY 379268 in a highly localized manner. vulcanchem.com This allows for the activation of mGluR2/3 receptors within discrete neural circuits, specific cell types, or even subcellular compartments like individual dendrites or spines. vulcanchem.com This spatial specificity is crucial for mapping the functional distribution of mGluR2/3 and understanding their role in specific synaptic pathways and microcircuits. vulcanchem.com
Pharmacological Profile of Ly 379268 and Group Ii Metabotropic Glutamate Receptors Mglur2/3
Molecular Pharmacology of LY379268 at mGluR2 and mGluR3
Receptor Selectivity and Agonist Efficacy
LY379268 demonstrates high selectivity for group II mGluRs over other mGluR subtypes. caymanchem.comcaymanchem.com It exhibits potent agonist activity at both human mGluR2 and mGluR3, with EC₅₀ values of 2.69 nM and 4.48 nM, respectively. caymanchem.comcaymanchem.comnih.gov This represents more than 80-fold selectivity for group II receptors compared to group I and group III mGluRs. caymanchem.comcaymanchem.com While highly selective for the group II family, LY379268 does show a slightly higher affinity for mGluR3 over mGluR2. nih.gov In displacement assays, LY379268 shows no agonist or antagonist activity at NMDA, AMPA, or kainate receptors at concentrations up to 100 µM. caymanchem.comcaymanchem.com
Table 1: Agonist Potency of LY379268 at Human mGluR2 and mGluR3
| Receptor Subtype | EC₅₀ (nM) |
|---|---|
| mGluR2 | 2.69 caymanchem.comcaymanchem.comnih.gov |
| mGluR3 | 4.48 caymanchem.comcaymanchem.comnih.gov |
Ligand-Receptor Binding Interactions and Conformational Dynamics
The activation of mGluR2/3 by agonists like LY379268 involves significant conformational changes within the receptor structure. These receptors are characterized by a large extracellular N-terminal domain known as the Venus flytrap domain (VFD), which is the site of orthosteric ligand binding. mdpi.com The VFD consists of two lobes that close upon agonist binding. mdpi.com
Single-molecule FRET studies have revealed that mGluR2 exists in three main conformational states: a resting, an activated, and a short-lived intermediate state. nih.govrezalab.org Full agonists like LY379268 effectively stabilize the receptor in an active conformation. scbt.com This is achieved through specific hydrogen bonding and hydrophobic interactions within the binding site. scbt.com The efficacy of an agonist is determined by the extent to which it promotes the occupancy of this single active conformation. rezalab.org Studies have shown that LY379268 leads to a more complete occupancy of the active state compared to the endogenous agonist, glutamate (B1630785). nih.govrezalab.org This stabilization of the active conformation is crucial for initiating downstream signaling cascades. scbt.com
Intracellular Signaling Cascades Mediated by mGluR2/3 Activation
Group II mGluRs, including mGluR2 and mGluR3, are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. nih.govfrontiersin.orgfrontiersin.org Upon activation by an agonist such as LY379268, the receptor facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. frontiersin.orgmdpi.com These dissociated subunits then modulate the activity of various downstream effector proteins. frontiersin.org The primary function of Gαi/o-coupled receptors is to inhibit adenylyl cyclase, which reduces the production of the second messenger cyclic AMP (cAMP). frontiersin.orgcapes.gov.br
A key consequence of mGluR2/3 activation by LY379268 is the inhibition of adenylyl cyclase activity. frontiersin.orgfrontiersin.orgcapes.gov.br This leads to a decrease in intracellular cAMP levels. researchgate.net However, the modulation of cAMP by LY379268 can be complex. In astrocytes, LY379268 has been shown to reduce forskolin-stimulated cAMP formation in the absence of extracellular calcium, but to enhance cAMP formation in the presence of calcium, an effect linked to adenosine (B11128) release. conicet.gov.ar Furthermore, co-activation of mGluR3 and β-adrenergic receptors with LY379268 can potentiate the β-adrenergic-mediated production of cAMP. nih.gov
Activation of mGluR2/3 by LY379268 has been shown to stimulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K) pathways. conicet.gov.arnih.gov Specifically, treatment with LY379268 increases the levels of phosphorylated ERK1/2 (a component of the MAPK pathway) and phosphorylated Akt (a downstream target of PI3K). nih.gov
In cultured striatal neurons, the LY379268-induced increase in Glial cell line-Derived Neurotrophic Factor (GDNF) was blocked by inhibitors of both the MEK/ERK and PI3K pathways, indicating that both signaling cascades are required for this effect. nih.gov Similarly, in cultured astrocytes, the neuroprotective effects of LY379268 against oxygen-glucose deprivation-induced apoptosis are mediated by the activation of both the ERK1/2 and PI3K pathways. conicet.gov.arcapes.gov.brcore.ac.uknih.gov This activation leads to the phosphorylation and inactivation of the pro-apoptotic protein Bad and an increase in the anti-apoptotic protein Bcl-xL. conicet.gov.arcapes.gov.brcore.ac.uknih.gov The regulation of these pathways by LY379268 is a critical component of its cellular effects. plos.orgnih.gov
Modulation of Adenylyl Cyclase Activity
Cryo-Electron Microscopy and Structural Insights of mGluR3 with LY379268
Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structural models of the metabotropic glutamate receptor 3 (mGluR3) in complex with the orthosteric agonist LY 379268. nih.govresearchgate.netresearchgate.net These studies have been fundamental in visualizing the complex conformational changes that occur across the receptor upon agonist binding, from the extracellular ligand-binding domains (LBDs) to the transmembrane domains (TMDs) that drive intracellular signaling. nih.gov Cryo-EM structures of mGluR3 have been resolved in various states, including bound to LY 379268 alone and in combination with positive allosteric modulators (PAMs), offering a comparative view of the receptor's structural dynamics. nih.govresearchgate.net
The structure of mGluR3 bound to LY 379268 reveals the classic dimeric architecture of Class C G protein-coupled receptors (GPCRs), where each subunit consists of a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain (CRD), and a seven-transmembrane (TMD) helix bundle. nih.gov The binding of LY 379268 within the VFT domain initiates a cascade of conformational rearrangements that are crucial for receptor activation. nih.govescholarship.org
Structural Basis of Receptor Activation and Desensitization
The activation of mGluR3 is a multi-step process initiated by agonist binding. escholarship.org The binding of LY 379268 to the VFT domain stabilizes a "closed" conformation of this domain. nih.gov This closure is the first critical step that leads to a significant reorientation of the two subunits relative to each other. escholarship.org
Cryo-EM data reveals that agonist binding leads to a compaction of the dimer. nih.gov In the antagonist-bound state, the distance between the lower lobes (LB2) of the VFT domains is approximately 33.5 Å, which decreases to 22.5 Å in the LY 379268-bound active state. nih.gov An even more dramatic compaction occurs at the CRD level, where the distance between the two subunits shrinks from 37.0 Å to 15.2 Å. nih.gov This agonist-driven compaction is a shared feature among several mGluR subtypes and is essential for propagating the activation signal to the TMDs. nih.govnih.gov
Desensitization and internalization processes are also linked to these agonist-driven conformational changes. biorxiv.orgjneurosci.org Studies combining functional assays with structural data suggest that the same conformational shifts that lead to G protein activation also drive processes like β-arrestin coupling, which leads to receptor internalization. nih.govbiorxiv.org The interplay between different ligands can bias the receptor towards activation or desensitization pathways. biorxiv.orgrcsb.org
Conformational Changes Induced by Orthosteric Agonists
The binding of an orthosteric agonist like LY 379268 induces a series of profound conformational changes throughout the mGluR3 dimer. nih.gov The initial event is the closure of the VFT "clamshell" around the agonist molecule. escholarship.org This local change is then allosterically transmitted through the CRDs to the TMDs. rcsb.org
Single-molecule Fluorescence Resonance Energy Transfer (smFRET) studies have complemented structural data by revealing the dynamics of these transitions. escholarship.org These studies show that the LBDs can interconvert between resting, intermediate, and activated states. escholarship.org The efficacy of an orthosteric agonist is determined by its ability to stabilize the active conformation. escholarship.org
Structural alignment of mGluR3 in different ligand-bound states illustrates a significant rotation of the TMDs. nih.gov In the antagonist-bound state, the dimer interface is primarily formed by the TM5 helices of each subunit. nih.gov Upon binding of LY 379268, the VFT and CRD rearrangements cause the TMDs to rotate in an anticlockwise direction (when viewed from the extracellular side), bringing the TM6 helices to face each other and form a new interface. nih.gov This TM6-TM6 interface is a hallmark of the active state for many mGluR subtypes. biorxiv.org
| Domain | Conformational Change upon LY 379268 Binding | Reference |
| Venus Flytrap (VFT) Domain | Closure of the "clamshell" structure | nih.govescholarship.org |
| VFT Dimer Interface | Compaction; inter-subunit distance decreases | nih.gov |
| Cysteine-Rich Domain (CRD) | Compaction; inter-subunit distance decreases significantly | nih.gov |
| Transmembrane Domain (TMD) | Anticlockwise rotation; interface shifts from TM5-TM5 to TM6-TM6 | nih.gov |
Inter-subunit Rearrangements and Activation Pathways
The activation of mGluR3 involves a complex "rolling" or "twisting" motion between the subunits, particularly at the TMD level. nih.govnih.gov The transition from an inactive to an active state is not a simple switch but involves a dynamic population of conformational intermediates. nih.gov
The binding of LY 379268 stabilizes a compact arrangement of the LBDs and CRDs, which in turn forces the TMDs to rearrange. nih.govnih.gov This rearrangement creates a specific interface between the TM6 helices, which is critical for coupling to and activating intracellular G proteins. biorxiv.orgbiorxiv.org Cryo-EM structures of the LY 379268-bound receptor show a highly dynamic TMD interface, suggesting that the receptor samples different conformational states. nih.gov This dynamic nature is thought to be crucial for allowing the receptor to couple with different downstream signaling partners like G proteins and β-arrestins. nih.gov
The pathway can be summarized as:
Agonist Binding: LY 379268 binds to the orthosteric site in the VFT domain. escholarship.org
VFT Closure: The VFT domain closes, initiating the activation signal. nih.gov
Dimer Reorientation: The VFT and CRD dimers compact and reorient. nih.gov
TMD Rearrangement: The signal propagates to the TMDs, causing them to rotate and establish a new TM6-mediated interface. nih.govnih.gov
G Protein Coupling: The active TMD conformation allows for the binding and activation of intracellular G proteins. biorxiv.org
This intricate series of inter-subunit rearrangements ensures the high-fidelity transmission of the extracellular binding event into a specific intracellular response.
Applications of Npec Caged Ly 379268 in Investigating Neural Circuit Function and Plasticity
Modulation of Synaptic Transmission and Plasticity
The activation of mGluR2/3 by the uncaged LY 379268 profoundly influences synaptic communication, primarily by modulating neurotransmitter release and the responsiveness of postsynaptic neurons. These receptors are key players in the brain's ability to fine-tune synaptic activity and are implicated in learning, memory, and the regulation of neuronal excitability. scbt.commedchemexpress.com
Presynaptic Regulation of Neurotransmitter Release
A primary role of mGluR2/3 is the presynaptic inhibition of glutamate (B1630785) release. nih.govnih.gov When activated by LY 379268, these autoreceptors trigger a signaling cascade that ultimately reduces the probability of neurotransmitter-containing vesicles fusing with the presynaptic membrane. embopress.org This inhibitory effect is a crucial feedback mechanism that prevents excessive synaptic excitation. scbt.com
Studies have demonstrated that activating presynaptic mGluR2/3 with LY 379268 leads to a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude. researchgate.net This indicates a direct impact on the release machinery rather than a change in postsynaptic receptor sensitivity. researchgate.net The mechanism involves the ERK/MAPK signaling pathway and the phosphorylation of key presynaptic proteins like Munc18-1, which is crucial for synaptic vesicle exocytosis. embopress.org
Postsynaptic Mechanisms of Receptor Modulation
While the presynaptic effects of mGluR2/3 activation are well-established, emerging evidence highlights their significant postsynaptic roles. nih.gov Immunoelectron microscopy has confirmed the presence of mGluR2/3 on postsynaptic spines, in addition to their presynaptic and glial localizations. nih.govresearchgate.net
Impact on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
Long-term potentiation (LTP) and long-term depression (LTD) are enduring changes in synaptic strength that are widely considered to be the cellular basis of learning and memory. nih.gov The activation of mGluR2/3 by LY 379268 has been shown to induce a form of LTD. nih.gov
Specifically, prolonged activation of group II mGluRs with LY 379268 in brain slices of the substantia nigra pars reticulata (SNr) induces a robust and long-lasting depression of evoked excitatory postsynaptic currents (EPSCs). nih.gov This LTD is dependent on the activation of mGluR2, as it is absent in mGluR2 knockout mice but persists in mGluR3 knockout mice. nih.gov The induction of LTD by mGluR2/3 activation represents a key mechanism by which these receptors can persistently modify synaptic circuits.
| Experimental Finding | Brain Region | Effect of LY 379268 | Receptor Subtype Implicated | Reference |
| Induction of Long-Term Depression (LTD) | Substantia Nigra pars reticulata (SNr) | Robust and long-lasting depression of EPSC amplitude | mGluR2 | nih.gov |
Influence on Neuronal Excitability and Network Dynamics
In vivo studies in the primate dorsolateral prefrontal cortex have revealed that low doses of mGluR2/3 agonists like LY 379268 can actually enhance neuronal firing associated with working memory, an effect attributed to the inhibition of postsynaptic cAMP signaling. nih.gov This suggests that the influence of mGluR2/3 on neuronal excitability is complex and can be dose-dependent. The ability to uncage LY 379268 with high temporal and spatial precision allows researchers to probe these intricate network effects with a level of detail not possible with traditional drug application methods. vulcanchem.com
Studies in In Vitro and Ex Vivo Brain Preparations
The use of NPEC-caged-LY 379268 is particularly advantageous in controlled experimental settings like brain slices, where its precise activation can be combined with powerful recording techniques.
Electrophysiological Recordings in Brain Slices
Whole-cell patch-clamp recordings in acute brain slice preparations are a cornerstone of cellular neuroscience, and the combination of this technique with the photolysis of this compound offers a robust platform for investigation. nih.govnih.gov This approach allows for the direct measurement of synaptic currents and neuronal firing in response to highly localized and temporally defined activation of mGluR2/3. vulcanchem.com
For example, in studies of the midline paraventricular thalamic nucleus, photolysis of caged compounds has been used to demonstrate that LY 379268 consistently induces membrane hyperpolarization and reduces excitatory synaptic transmission. nih.gov Similarly, in the substantia nigra, this technique has been instrumental in demonstrating the induction of LTD by LY 379268. nih.gov The rapid and localized release of the active compound afforded by photolysis overcomes the diffusional delays and lack of spatial specificity inherent in bath application of drugs, enabling a more precise correlation between receptor activation and the resulting physiological response. tocris.comfrontiersin.org
| Research Focus | Preparation | Key Finding with LY 379268 | Technique | Reference |
| Neuronal Excitability | Rat Midline Paraventricular Thalamic Nucleus Slices | Induced membrane hyperpolarization and suppressed firing | Whole-cell patch-clamp recording | nih.gov |
| Synaptic Plasticity | Rat Substantia Nigra pars reticulata Slices | Induced long-term depression (LTD) of excitatory postsynaptic currents | Whole-cell patch-clamp recording | nih.gov |
| Presynaptic Inhibition | Rat Midline Paraventricular Thalamic Nucleus Slices | Reduced frequency of miniature excitatory postsynaptic currents (mEPSCs) | Voltage-clamp recording | researchgate.net |
Cell Culture Models for Receptor Trafficking Studies
Cell culture models provide a controlled environment to dissect the molecular mechanisms underlying receptor function. The use of LY 379268, the active component of this compound, has been instrumental in understanding how mGluR2/3 activation influences the trafficking of other key neurotransmitter receptors.
Detailed research in cultured prefrontal cortical (PFC) neurons has shown that activation of mGluR2/3 by LY 379268 significantly impacts the expression and localization of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole propionate) receptors, which are critical for fast excitatory synaptic transmission. nih.gov One study found that treatment with LY 379268 increased both the total and surface expression of the GluA1 and GluA2 subunits of the AMPA receptor. nih.gov This suggests that mGluR2/3 activation can enhance the postsynaptic response to glutamate by increasing the number of AMPA receptors at the neuronal surface. Furthermore, the study demonstrated that LY 379268 increased the co-localization of GluA1 and GluA2 with the postsynaptic density protein PSD-95, indicating an enhanced stabilization of these receptors at the synapse. nih.gov These molecular changes were accompanied by a functional increase in the amplitude of miniature excitatory postsynaptic currents (mEPSCs), confirming an enhancement of synaptic strength. nih.gov
Table 1: Effects of LY 379268 on AMPA Receptor Expression and Function in Cultured PFC Neurons
| Parameter Measured | Observation | Implication | Reference |
|---|---|---|---|
| Surface GluA1/GluA2 Expression | Significantly increased | More AMPA receptors available at the synapse | nih.gov |
| Total GluA1/GluA2 Expression | Significantly increased | Upregulation of AMPA receptor synthesis | nih.gov |
| Co-localization with PSD-95 | Increased for both GluA1 and GluA2 | Enhanced synaptic stabilization of AMPA receptors | nih.gov |
| mEPSC Amplitude | Significantly increased | Strengthened postsynaptic response | nih.gov |
| mEPSC Frequency | No significant change | Effect is likely postsynaptic, not affecting presynaptic release probability | nih.gov |
Spatiotemporal Control of Neuronal Activity in Defined Circuits
A primary advantage of this compound is the ability to exert precise spatiotemporal control over neuronal activity. vulcanchem.com Traditional pharmacological methods involve bath application of a drug, which affects all cells in a preparation and has poor temporal resolution. In contrast, the uncaging of this compound with a focused beam of light allows for the activation of mGluR2/3 receptors in highly localized areas, such as a single dendritic spine, a specific neuron, or a defined projection pathway within a neural circuit. hellobio.comvulcanchem.com
This spatial precision is invaluable for mapping the distribution and function of mGluR2/3 receptors within complex neural tissues. vulcanchem.com Researchers can stimulate specific synapses while recording downstream effects, thereby dissecting the contribution of mGluR2/3 activation at distinct points in a circuit. The temporal control, often on the millisecond timescale, is critical for studying the rapid dynamics of synaptic transmission and plasticity. vulcanchem.com By coordinating light stimulation with electrophysiological recordings, a direct causal link can be established between the activation of mGluR2/3 and subsequent cellular events, such as the modulation of ion channels or the inhibition of neurotransmitter release. vulcanchem.com This level of control is unachievable with conventional agonists and is essential for understanding the precise role of mGluR2/3 in the intricate computations performed by neural circuits.
Investigations in Animal Models of Neurological and Psychiatric Conditions
The active compound LY 379268 has been extensively studied in various animal models to explore the therapeutic potential of targeting mGluR2/3 receptors in a range of CNS disorders. These receptors are primarily located presynaptically, where they act as autoreceptors to inhibit the release of glutamate, making them a key target for conditions associated with glutamatergic dysregulation. nih.govnih.govnih.gov
Models of Cognitive Dysfunction
Glutamatergic signaling is fundamental to learning and memory, and its dysregulation is a hallmark of cognitive disorders like Alzheimer's disease and schizophrenia. mdpi.com
In the AβPP/PS1 mouse model of Alzheimer's disease, which exhibits chronically elevated levels of brain glutamate, researchers investigated whether long-term treatment with LY 379268 could prevent cognitive decline. nih.govnih.gov Despite the hypothesis that reducing presynaptic glutamate release would be beneficial, the study found that treating mice from 2 to 6 months of age did not result in long-term cognitive improvements in the Morris water maze task when tested at 12 months. nih.govcore.ac.uk The treatment also failed to attenuate the elevated glutamate levels, astrogliosis, or amyloid plaque pathology observed in these mice. nih.gov
In models relevant to schizophrenia, N-methyl-D-aspartate receptor (NMDAr) antagonists like MK-801 are used to induce cognitive deficits and abnormalities in gamma neural oscillations. nih.gov One study explored whether LY 379268 could reverse these effects in mice. While LY 379268 did augment some of the changes in ongoing gamma oscillations caused by MK-801, it did not improve the working memory impairments observed in the touchscreen-based Trial-Unique Nonmatching to Location (TUNL) task. nih.gov This suggests that the specific cognitive deficits caused by NMDAr antagonism may not be reversible by mGluR2/3 activation alone. nih.gov
Table 2: Summary of LY 379268 Investigations in Animal Models of Cognitive Dysfunction
| Disorder Model | Animal Model | Key Findings on Cognition | Reference |
|---|---|---|---|
| Alzheimer's Disease | AβPP/PS1 Mice | Long-term early treatment did not produce lasting procognitive effects or alter underlying pathology. | nih.govnih.govcore.ac.uk |
| Schizophrenia (Cognitive Deficits) | Mice treated with NMDAr antagonist (MK-801) | Did not reverse working memory impairments, though it modulated some oscillatory abnormalities. | nih.gov |
Studies on Synaptic Plasticity in Disease States
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory that is often disrupted in disease states. nih.gov Group II mGluRs are potent modulators of synaptic plasticity. mdpi.com Studies using LY 379268 have provided insight into how mGluR2/3 activation affects plasticity in pathological contexts. For example, the finding that LY 379268 promotes the synaptic incorporation of AMPA receptors points to a mechanism by which it can directly influence synaptic strength. nih.gov In certain disease models, the effects of mGluR2/3 activation can be complex. For instance, in a valproic acid-induced model of autism, LY 379268 was found to paradoxically enhance long-term potentiation (LTP), a form of synaptic strengthening, at synapses in the dentate gyrus. This highlights how the function of these receptors can be context-dependent and altered by the underlying disease state.
Examination of Glutamatergic System Dysregulation
A primary therapeutic hypothesis for mGluR2/3 agonists is their ability to correct states of glutamate hyperfunction. nih.gov Chronic drug use, stress, and neurodegenerative diseases can lead to excessive glutamate release, which contributes to both excitotoxicity and aberrant information processing. mdpi.comnih.gov LY 379268 serves as a critical tool to test this hypothesis. By activating presynaptic autoreceptors, it reduces glutamate release from nerve terminals. nih.gov Studies in AβPP/PS1 mice, which show elevated basal and stimulus-evoked glutamate, used LY 379268 in an attempt to normalize this hyperglutamatergic signaling, although long-term efficacy was not observed in that paradigm. nih.gov The drug has also been shown to be neuroprotective in models of ischemia and NMDA-induced cell death, effects attributed to its ability to dampen excessive glutamate release and subsequent excitotoxicity. nih.gov
Exploration of Reward Pathways and Substance-Seeking Behaviors
The brain's reward pathways, particularly the mesolimbic dopamine (B1211576) system, are central to addiction, and glutamatergic inputs to this system are critical for drug-seeking behaviors. frontiersin.orgmdpi.com A substantial body of research has demonstrated that LY 379268 can powerfully attenuate behaviors related to substance abuse.
Studies have shown that systemic administration of LY 379268 effectively reduces the reinstatement of drug-seeking behavior for cocaine, heroin, and nicotine (B1678760), which is a model for relapse in humans. nih.govnih.govnih.gov For instance, LY 379268 dose-dependently decreased the recovery of cocaine-seeking behavior prompted by cocaine-associated cues. nih.gov Similarly, direct injection of LY 379268 into the nucleus accumbens shell, a key reward region, dose-dependently attenuated context-induced reinstatement of heroin seeking. nih.gov Interestingly, the effects of LY 379268 can be selective for drug-related rewards over natural rewards. One study found that LY 379268 suppressed behavior motivated by cocaine-conditioned stimuli more effectively than behavior maintained by a palatable food reward (sweetened condensed milk). nih.gov These findings identify group II mGluRs as a promising target for developing pharmacotherapies aimed at preventing relapse in addiction. nih.gov
Table 3: Effects of LY 379268 on Drug-Seeking Behaviors in Animal Models
| Drug of Abuse | Animal Model | Behavioral Paradigm | Effect of LY 379268 | Reference |
|---|---|---|---|---|
| Cocaine | Rats | Conditioned cue-induced reinstatement | Dose-dependently attenuated reinstatement | nih.gov |
| Heroin | Rats | Context-induced reinstatement | Dose-dependently attenuated reinstatement (intra-NAc shell injection) | nih.gov |
| Nicotine | Rats | Cue-induced reinstatement | Attenuated nicotine seeking | nih.gov |
Assessment of Neuroprotection Mechanisms
The investigation into the neuroprotective capabilities of activating group II metabotropic glutamate receptors (mGluR2/3) is significantly advanced by the use of this compound. This compound serves as a photolabile precursor, or "caged" version, of LY 379268, a potent and selective mGluR2/3 agonist. scbt.comscbt.comwikipedia.org The defining feature of this compound is its biological inertness until it is exposed to light, which triggers the release of the active LY 379268 molecule. scbt.com This property grants researchers precise spatiotemporal control over receptor activation, enabling the targeted investigation of neuroprotective pathways within specific neural circuits and at critical time points following an insult. scbt.com By activating mGluR2/3 receptors, which primarily function as presynaptic autoreceptors, the subsequent release of glutamate can be modulated, a key mechanism in mitigating excitotoxicity-related neuronal damage. nih.govnih.govnih.gov
Research utilizing the active compound, LY 379268, has provided foundational insights into the mechanisms that can be explored with its caged counterpart. Studies have demonstrated that activation of mGluR2/3 offers significant protection against neuronal damage in various models of neurological injury. wikipedia.orgnih.govbio-techne.com
One primary area of investigation has been to determine whether the neuroprotective effects of mGluR2/3 activation are mediated by the induction of endogenous neurotrophic factors. A study using a gerbil model of global ischemia found that administration of LY 379268 offered substantial protection to CA1 hippocampal neurons. nih.gov To understand the underlying mechanism, the expression of several key neurotrophic factors in the hippocampus was assessed following the administration of the compound. The research indicated that LY 379268 did not cause any significant changes in the expression levels of these factors. nih.gov The findings concluded that the observed long-lasting neuroprotection was likely due to sustained occupancy of the mGluR2/3 receptors by the compound rather than the upregulation of neuroprotective proteins. nih.gov
| Neurotrophic Factor | Effect on Expression Level | Implication for Mechanism of Action |
|---|---|---|
| Transforming growth factor-beta (TGF-β) | No significant alteration | Neuroprotection not mediated by TGF-β induction |
| Brain-derived neurotrophic factor (BDNF) | No significant alteration | Neuroprotection not mediated by BDNF induction |
| Nerve growth factor (NGF) | No significant alteration | Neuroprotection not mediated by NGF induction |
| Basic fibroblast growth factor (bFGF) | No significant alteration | Neuroprotection not mediated by bFGF induction |
Further research into the neuroprotective mechanisms was conducted using a rat model of controlled cortical impact (CCI) injury. In this model, treatment with LY 379268 resulted in a significant reduction in the volume of the cortical contusion. nih.gov To explore the bioenergetic and excitotoxic aspects, key metabolic substrates and neurotransmitters were measured in the pericontusional cortex. The study found that the levels of glutamate, glucose, and lactate (B86563) were not significantly influenced by the administration of the compound. nih.gov This suggests that the neuroprotective effect in this traumatic brain injury model is not primarily mediated by preventing excitotoxicity or correcting energetic impairment. However, the study did observe significant alterations in cortical perfusion, suggesting that the neuroprotective effects of LY 379268 might be linked to its influence on cerebral blood flow. nih.gov
The use of this compound allows for a more refined dissection of these mechanisms. For instance, by uncaging LY 379268 in a highly localized brain region, researchers can assess whether the modulation of cortical perfusion is a direct local effect or a systemic one, and how this contributes to tissue protection in real-time.
| Parameter Measured | Effect Observed | Inferred Mechanism |
|---|---|---|
| Cortical Glutamate Levels | No significant influence | Neuroprotection not primarily mediated by attenuating glutamate excitotoxicity in this model |
| Cortical Glucose Levels | No significant influence | Neuroprotection not primarily mediated by reversal of energetic impairment |
| Cortical Lactate Levels | No significant influence | |
| Cortical Perfusion | Significantly altered | Modulation of cerebral blood flow may contribute to tissue protection |
| Contusion Volume | Significantly decreased | Demonstrates overall neuroprotective effect |
Methodological Considerations for Experimental Design with Npec Caged Ly 379268
Considerations for Photolysis Efficiency and Quantum Yield
The efficiency of releasing the active LY 379268 from its caged form is dependent on several factors that influence the photolysis reaction.
| Factor | Description | Source |
| Quantum Yield | The quantum yield represents the efficiency of a photochemical reaction. While the specific quantum yield for NPEC-caged-LY 379268 is not readily available in the provided search results, related NPEC-caged compounds have slower photolysis rates compared to other caging groups. news-medical.net For comparison, the quantum yield for the deprotection of a CNB-caged tyrosine is 0.19, and for MNI-caged-L-glutamate, it is in the range of 0.065-0.085. researchgate.net | news-medical.netresearchgate.net |
| Photolysis Rate | The rate of release for NPEC-caged compounds is on the order of 10-20 s⁻¹ at a pH of 7.4. news-medical.net This rate is generally sufficient for studying the activation of metabotropic receptors like mGluR2/3. news-medical.net | news-medical.net |
| pH Dependence | The rate of the "dark" reaction steps following initial photoexcitation can be pH-dependent. For NPEC-caged L-glutamate, this property was utilized to increase the photolysis rate. news-medical.net | news-medical.net |
| Concentration Effects | At concentrations of the caged compound greater than 0.5 mM, significant light absorption by the solution itself can occur, reducing uncaging efficiency, particularly at peak absorption wavelengths. news-medical.net This "inner filtering" effect can be mitigated by using longer wavelengths where the compound's absorption is lower and compensating with increased laser power. news-medical.net | news-medical.net |
Integration with Electrophysiological and Imaging Techniques
A major advantage of using this compound is its compatibility with other common neuroscience techniques, allowing for multi-faceted analysis of mGluR2/3 function.
Electrophysiology: The precise temporal control afforded by photolysis is particularly valuable for electrophysiological experiments. vulcanchem.com By coordinating light stimulation with techniques like patch-clamp recording, researchers can establish direct causal links between receptor activation and changes in neuronal activity, such as synaptic events, with millisecond-scale precision. vulcanchem.com
Calcium Imaging: this compound can be used in conjunction with calcium imaging to visualize downstream signaling effects of mGluR2/3 activation. The photolysis of NPEC compounds is optically compatible with common fluorescent indicators like GFP, YFP, and most calcium dyes.
Strategies for In Vivo Application in Animal Models
Applying caged compound methodologies in living animals presents unique challenges and requires specific strategies to ensure successful delivery and activation.
Compound Delivery: For in vivo studies, the caged compound must be delivered to the brain region of interest. This can be achieved through methods such as microinjection or perfusion via a cannula. The stability of NPEC cages to hydrolysis makes them suitable for such applications. news-medical.net
Light Delivery: Delivering light to deep brain structures in a living animal requires invasive techniques. This is often accomplished by implanting an optical fiber coupled to the light source (e.g., a laser) to illuminate the target region. nih.govnih.gov
Behavioral Studies: In animal models, the photostimulation can be paired with behavioral tasks to investigate the role of mGluR2/3 activation in processes like learning, memory, and drug-seeking behavior. nih.govnih.govnih.gov For example, studies have used the parent compound LY379268 to investigate its effects on nicotine (B1678760) and methamphetamine self-administration in rats. nih.govnih.gov
Control Experiments for Caged Compound Methodologies
Rigorous control experiments are essential to validate that the observed biological effects are due to the photoreleased LY 379268 and not to artifacts of the experimental procedure.
Essential Control Experiments:
| Control Type | Purpose | Example | Source |
| Light Exposure Control | To rule out effects of the illumination itself (e.g., photodamage). | Expose the tissue to the same light stimulus in the absence of the caged compound. | tandfonline.com |
| Inactive Photolysis Byproduct Control | To ensure that the byproducts of the photolysis reaction are not biologically active. | Perform experiments with a structurally related caged compound that undergoes the same photochemical reaction but does not release a bioactive molecule. Caged inorganic phosphate (B84403) can serve as a control for caged ATP. | tandfonline.com |
| Pre-photolysis Control | To confirm that the caged compound is biologically inactive before illumination. | Apply this compound to the preparation without photolysis and verify that it does not interfere with baseline neuronal activity or transmission. | news-medical.net |
| Saturation Control | To confirm that the observed effect is mediated by the target receptor. | Pre-apply an excess of the active molecule (LY 379268) to saturate the receptors before photolyzing the caged compound. An additional response should not be observed upon photolysis. |
By carefully designing experiments with these methodological considerations in mind, researchers can effectively leverage this compound to gain valuable insights into the precise roles of group II metabotropic glutamate (B1630785) receptors in the nervous system.
Emerging Research Frontiers and Future Directions
Integration with Optogenetic and Chemogenetic Approaches
The precise, light-mediated activation of NPEC-caged-LY 379268 is inherently complementary to optogenetic and chemogenetic techniques, which aim to control the activity of specific neuronal populations. The integration of these methodologies promises a multi-faceted approach to dissecting neural circuit function.
Optogenetics involves the use of light to control genetically modified neurons expressing light-sensitive ion channels. By combining this with the photolysis of this compound, researchers can simultaneously manipulate neuronal firing and modulate G-protein coupled receptor (GPCR) signaling pathways within the same or connected neuronal populations. This dual-control strategy would allow for the investigation of how mGluR2/3 activation influences the input-output function of a specific, optically-stimulated circuit. Future research may focus on developing two-photon compatible versions of caged mGluR ligands, which would permit deeper tissue penetration for in vivo studies in behaving animals, further enhancing the synergy with optogenetics.
Chemogenetics utilizes engineered receptors that are activated by otherwise inert, drug-like molecules. A recent development in this field is "coordination chemogenetics," which uses a palladium complex to activate a mutant mGluR1 receptor. nih.gov While this has been demonstrated for mGluR1, the principle could be extended to group II mGluRs. Integrating this compound with a chemogenetic system could allow for sequential or concurrent activation of different receptor systems in distinct cell types, providing a powerful toolkit for mapping the functional connectivity and modulatory landscape of the brain.
Development of Next-Generation Caged mGluR Ligands
The success of this compound paves the way for the development of a more extensive and refined toolkit of caged mGluR ligands. The NPEC ((N)-1-(2-Nitrophenyl)ethoxycarbonyl) caging group allows the parent compound, LY 379268, to remain inactive until it is cleaved by light. vulcanchem.com This process involves the absorption of photon energy, leading to bond cleavage and the liberation of the active LY 379268 molecule. vulcanchem.com
Future developments are likely to focus on several key areas:
Wavelength Specificity : Creating caged compounds that are sensitive to different wavelengths of light would enable the independent or sequential activation of different receptors (e.g., mGluR2/3 and mGluR5) in the same preparation. The development of caged compounds like RuBi-Glutamate, which is excited by visible wavelengths, is a step in this direction. tocris.com
Photolysis Kinetics : The reaction kinetics, including the speed of release and the offset of activity, are critical for studying receptor dynamics in real-time. scbt.com New caging groups, such as the nitroindoline (B8506331) moiety used for caging γ-D-Glutamyl-Glycine, offer extremely fast release times and could be adapted for mGluR ligands. nih.gov
Receptor Specificity : While LY 379268 is a potent group II mGluR agonist, developing caged versions of even more selective agonists or antagonists for mGluR2 or mGluR3 individually would be a significant leap forward. This would allow researchers to bypass the current need for knockout animals to differentiate the functions of these two closely related receptors.
Two-Photon Compatibility : A major goal is the creation of caged ligands optimized for two-photon uncaging. This technique uses lower-energy, longer-wavelength light that can penetrate deeper into scattering tissue, making it ideal for targeted receptor activation in deep brain structures of living animals.
Contribution to Systems Neuroscience and Behavior Studies
The ability to activate mGluR2/3 receptors in discrete brain regions and at specific times is invaluable for systems neuroscience. It allows researchers to establish causal links between receptor activation in a particular circuit and an observable behavior. Research using the parent compound, LY 379268, has already implicated group II mGluRs in a wide range of behaviors.
Studies have shown that systemic administration of LY 379268 can attenuate cue-induced reinstatement of heroin and cocaine seeking. epa.govnih.govnih.gov Specifically, injections into the ventral tegmental area (VTA) or the central amygdala were found to decrease cocaine-induced reinstatement, suggesting a critical role for mGluR2/3-mediated regulation of glutamate (B1630785) in these circuits. nih.govnih.gov Furthermore, LY 379268 appears to have a more potent effect on suppressing behavior motivated by conditioned stimuli (cues) than on the primary reinforcing effects of the substances themselves. jneurosci.org
The use of this compound allows for a much finer dissection of these behavioral circuits. For example, researchers can now ask how mGluR2/3 activation in the prelimbic cortex versus the infralimbic cortex differentially affects drug-seeking behavior, or how the timing of receptor activation relative to cue presentation influences relapse. This level of precision is critical for understanding how different nodes of the reward circuit contribute to addiction-related behaviors.
Elucidating Differential Roles of mGluR2 versus mGluR3 in Specific Neural Circuits
A significant challenge in group II mGluR pharmacology has been distinguishing the specific contributions of mGluR2 and mGluR3, as most agonists, including LY 379268, target both receptors. tocris.comgenecards.org Recent studies combining LY 379268 with genetic models have begun to untangle their respective roles.
In a key study using mGluR2 and mGluR3 knockout mice, the antipsychotic-like effects of LY 379268 were investigated. metris.nl The compound successfully reversed hyperactivity induced by PCP and amphetamine in wild-type and mGluR3 knockout mice, but not in mGluR2 knockout mice. metris.nl This provides strong evidence that the mGluR2 subtype is primarily responsible for mediating these specific behavioral effects of the agonist. metris.nl
Another study used a unique strain of Han Wistar rats that naturally lack mGluR2 expression to explore the roles of the receptors in sleep architecture. nih.govnih.gov In control rats, LY 379268 induced a significant suppression of REM sleep. nih.govnih.gov This effect was completely absent in the rats lacking mGluR2, indicating that mGluR2 activation is responsible for this sleep-modulating effect. nih.govnih.gov Interestingly, a wake-promoting effect of an mGluR2/3 antagonist was observed in both rat strains, suggesting that mGluR3 also plays a role in regulating wakefulness. nih.govnih.gov
These findings highlight a recurring theme: while both receptors are often co-localized, they can have distinct and sometimes opposing functions within the same neural systems. The future application of this compound in specific circuits of these genetic models will further clarify the precise roles of mGluR2 and mGluR3 in synaptic transmission and behavior.
| Research Area | Key Finding | Implicated Receptor | Model System | Reference |
|---|---|---|---|---|
| Antipsychotic-like Effects | Attenuation of PCP- and amphetamine-induced hyperactivity by LY379268 is lost. | mGluR2 | mGluR2 knockout mice | metris.nl |
| Sleep Architecture | REM sleep suppression induced by LY379268 is absent. | mGluR2 | mGluR2-lacking Han Wistar rats | nih.govnih.gov |
| Addiction | mGluR3 knockout mice did not differ from controls in reinstatement of cocaine-seeking, suggesting mGluR2 is critical. | mGluR2 | mGluR3 knockout mice | nih.gov |
Translational Implications for Understanding Pathophysiology of Brain Disorders
Research on LY 379268 and its caged counterpart holds significant promise for understanding and potentially treating a range of brain disorders characterized by dysregulated glutamate signaling. tocris.com
Schizophrenia : Agonists of mGluR2/3 have been considered potential treatments for schizophrenia. plos.org LY 379268 reverses behavioral and physiological effects in animal models of the disorder. plos.org Studies show it can regulate the trafficking of AMPA receptors and reverse disruptions in NMDA receptor expression, both of which are implicated in the pathophysiology of schizophrenia. plos.orgnih.gov The ability to probe specific circuits with this compound could help identify the precise synaptic deficits that contribute to positive, negative, and cognitive symptoms.
Addiction : As discussed, LY 379268 effectively reduces drug-seeking behavior in animal models of cocaine and heroin addiction. epa.govnih.gov Changes in synaptic plasticity, particularly the suppression of mGluR2/3-mediated long-term depression, have been observed in addict-like rats. nih.gov This suggests that activating these receptors could be a viable therapeutic strategy to prevent relapse. nih.govjneurosci.org
Neurodegenerative Disorders : The parent compound, LY 379268, has shown neuroprotective effects. In models of Huntington's Disease, it improved survival, locomotor function, and prevented neuronal loss. vulcanchem.comnih.gov In the context of Alzheimer's disease, activation of mGluR3 by LY379268 in astrocytes was found to promote the release of neuroprotective factors and increase the glial uptake of amyloid-β. conicet.gov.ar These findings suggest that targeting group II mGluRs could be a strategy to slow the progression of neurodegenerative diseases. frontiersin.org
The precise control offered by this compound allows for a deeper understanding of when and where in the brain these therapeutic effects are mediated, providing crucial information for the development of more targeted and effective treatments for these devastating disorders.
Q & A
Q. What distinguishes NPEC-caged-LY 379268 from uncaged LY 379268 in modulating mGluR-3 activity?
this compound incorporates a photolabile (N)-1-(2-nitrophenyl)ethoxycarbonyl (NPEC) group, enabling precise spatiotemporal control of receptor activation via UV photolysis. Unlike uncaged LY 379268, which binds constitutively, the caged version remains inert until light exposure triggers rapid release (~millisecond timescale), allowing researchers to study transient receptor dynamics in neuronal circuits . Methodologically, this requires calibration of photolysis parameters (e.g., wavelength, duration) to achieve subcellular precision while minimizing phototoxicity.
Q. How does this compound achieve selectivity for group II mGluRs (mGluR-2/3)?
The compound’s selectivity arises from its interaction with the orthosteric binding pocket of mGluR-3, forming hydrogen bonds with residues Ser-246 and Asp-295 and hydrophobic interactions with Leu-286. This specificity minimizes off-target effects on ionotropic glutamate receptors (iGluRs) or group I mGluRs. Experimental validation involves comparative dose-response assays in HEK293 cells expressing mGluR-2, -3, or -5, coupled with calcium imaging to confirm receptor-specific signaling .
Q. What experimental setups are optimal for studying this compound’s kinetic properties?
Use rapid perfusion systems (e.g., piezo-driven applicators) in brain slice electrophysiology to synchronize photolysis with synaptic activity. Pair this with high-speed imaging (e.g., two-photon microscopy) to monitor real-time changes in intracellular calcium or cAMP levels. Pre-application of the caged compound in artificial cerebrospinal fluid (aCSF) ensures uniform distribution before activation .
Advanced Research Questions
Q. How can contradictory data on LY 379268’s efficacy in reducing extracellular glutamate be resolved?
In vivo studies show LY 379268 fails to reduce striatal glutamate post-TBI, while in vitro models demonstrate potent autoreceptor-mediated suppression. This discrepancy may arise from differential receptor trafficking or glial uptake in pathological states. To address this, combine microdialysis with conditional knockout models (e.g., mGluR-3 / astrocyte-specific deletions) to isolate neuronal vs. glial contributions .
Q. What methodologies validate this compound’s role in MAPK/PI3K pathway modulation?
Use phospho-specific Western blotting to quantify p-Erk1/2 and p-Akt levels in glioblastoma stem cells (GSCs) after photolysis. Correlate these with functional outcomes (e.g., cAMP inhibition via FRET-based sensors). Pharmacological rescue experiments with LY 341495 (mGluR-2/3 antagonist) confirm pathway specificity. Note that agonist efficacy varies with EGF/bFGF co-stimulation, necessitating factorial experimental designs .
Q. How do photolysis parameters influence this compound’s receptor engagement in live tissue?
Optimize UV intensity (e.g., 360–380 nm at 5–10 mW/mm²) and exposure duration (50–200 ms) to balance compound uncaging efficiency (~70–90%) with tissue viability. Validate using patch-clamp recordings of postsynaptic currents in hippocampal CA1 neurons, comparing evoked responses pre- and post-photolysis. Include controls for UV-induced artifacts (e.g., “sham” photolysis in caged compound-free solutions) .
Q. What strategies reconcile this compound’s in vitro potency with limited in vivo tumor growth effects?
While in vitro studies show mGluR-3 activation promotes GSC proliferation via MAPK, in vivo tumor models reveal antagonist LY 341495—not agonist LY 379268—alters growth. This suggests a permissive, not causative, role for mGluR-3 signaling. Test combinatorial approaches: co-administer this compound with EGFR inhibitors to assess pathway crosstalk. Use bioluminescent tumor tracking in xenografts to quantify temporal effects .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., receptor efficacy across models), employ triangulation with orthogonal techniques (electrophysiology, optogenetics, and transcriptomics) to identify context-dependent variables .
- Photolysis Optimization : Use quantum yield calculations and HPLC-based quantification of uncaging efficiency to standardize protocols across labs .
- Ethical Considerations : For in vivo studies, adhere to ARRIVE guidelines for tumor model reporting, including randomization, blinding, and power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
